2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling to form the final product. Common reagents used include aldehydes, amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: Possible use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with quinoline, pyrazole, and pyrimidinone moieties. Examples include:
- 2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl derivatives
- 3,5-dimethylpyrazole derivatives
- Pyrimidinone-based compounds .
Uniqueness
What sets 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one apart is its unique combination of these three heterocyclic structures, which may confer distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14-12-15(2)27(24-14)22-23-17(4)16(3)21(29)26(22)13-20(28)25-11-7-9-18-8-5-6-10-19(18)25/h5-6,8,10,12H,7,9,11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHZELZKDISIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)N3CCCC4=CC=CC=C43)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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